3-Chlorobenzophenone

Vue d'ensemble

Description

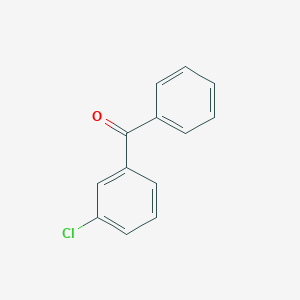

3-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom at the third position. This compound is a white to cream-colored powder and is used in various chemical applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 3-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is typically carried out at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the condensation of benzene with 3-chlorobenzoyl chloride, followed by purification steps such as crystallization and filtration .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Formation of substituted benzophenones.

Reduction: Formation of 3-chlorobenzhydrol.

Oxidation: Formation of 3-chlorobenzoic acid.

Applications De Recherche Scientifique

Chemical Synthesis

3-Chlorobenzophenone serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for the formation of diverse derivatives through substitution reactions.

- Synthesis of Cinnoline Derivatives : CBP can be converted into cinnoline derivatives, which are valuable in medicinal chemistry due to their biological activities. This process involves cyclization reactions that utilize CBP as a starting material for generating complex scaffolds .

- Use in Photochemical Reactions : The compound exhibits unique photochemical properties that make it suitable for applications in photoinitiators and UV absorbers. Its ability to absorb UV light allows it to be used in formulations that require protection from photodegradation .

The antibacterial and antifungal properties of this compound have been explored, highlighting its potential in pharmaceutical applications.

- Antibacterial Agent : Research indicates that derivatives of CBP exhibit selective inhibitory activity against various bacterial strains, including Escherichia coli and Vibrio parahaemolyticus. This suggests its potential use in developing new antibiotics to combat drug-resistant bacteria .

- Toxicity Studies : Studies on the toxicity of CBP derivatives have shown promising results, indicating low toxicity levels in biological models such as zebrafish embryos. This safety profile is crucial for its consideration in therapeutic applications .

Material Science Applications

In material science, this compound is utilized for its properties that enhance the performance of materials.

- Polymer Additive : CBP is used as a UV stabilizer in polymers, helping to prevent degradation caused by UV exposure. This application is particularly relevant in the production of plastics and coatings that require long-term durability under sunlight .

- Nanocomposite Development : Recent studies have explored the incorporation of CBP into nanocomposites to improve their mechanical and thermal properties. The interaction between CBP and nanomaterials can lead to enhanced performance characteristics .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 3-chlorobenzophenone involves its interaction with various molecular targets. The compound can act as a photo-initiator, absorbing light and initiating photochemical reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 4-Chlorobenzophenone

- 2-Chlorobenzophenone

- 3-Chlorophenol

- 4-Chloroanisole

- 2-Amino-5-chloro-2’-fluorobenzophenone

Comparison: 3-Chlorobenzophenone is unique due to the position of the chlorine atom, which affects its reactivity and interaction with other molecules. Compared to 4-chlorobenzophenone and 2-chlorobenzophenone, the 3-chloro derivative has different steric and electronic properties, influencing its chemical behavior and applications .

Activité Biologique

3-Chlorobenzophenone (CBP), a chlorinated derivative of benzophenone, is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzophenone backbone with a chlorine atom substituted at the meta position of one of the phenyl rings. It can be synthesized through various methods, including the reaction of chlorobenzene with phthalic anhydride in the presence of Lewis acids or through Friedel-Crafts acylation.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Vibrio parahaemolyticus. In one study, CBP demonstrated selective inhibitory activity against these pathogens, suggesting its potential as an antibacterial agent in clinical settings .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including HeLa and MCF-7. The compound exhibited moderate cytotoxicity with IC50 values indicating its potential as a chemotherapeutic agent. In vitro studies showed that CBP induced apoptosis in cancer cells, which was attributed to its ability to generate reactive oxygen species (ROS) and disrupt mitochondrial function .

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Using DPPH and ABTS assays, it was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This antioxidant activity may contribute to its protective effects against cellular damage and its potential role in cancer prevention .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

In a study focused on marine-derived compounds, this compound was isolated from soft coral species and demonstrated potent antibacterial activity against pathogenic bacteria. The study highlighted its potential for developing new antibiotics to combat resistant strains .

Case Study: Cytotoxic Mechanism

A detailed investigation into the mechanism of action revealed that CBP induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. This mechanism was confirmed through Western blot analysis and flow cytometry .

Propriétés

IUPAC Name |

(3-chlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLWKNRPZVNELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906388 | |

| Record name | (3-Chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-78-0 | |

| Record name | 3-Chlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the chlorine atom on the benzophenone ring affect its photochemical reactivity?

A: Research indicates that the position of the chlorine substituent on the benzophenone ring significantly influences its photochemical behavior, specifically its ability to abstract hydrogen atoms. Studies employing nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy demonstrate that while 3-Chlorobenzophenone, 4-Chlorobenzophenone, and 4,4′-Dichlorobenzophenone exhibit comparable hydrogen abstraction capabilities to the parent benzophenone, 2-Chlorobenzophenone displays a notably reduced ability. [] This suggests a unique "ortho effect" exerted by the chlorine atom in the 2-position, hindering the hydrogen abstraction process. []

Q2: Can this compound be used as a building block for synthesizing more complex molecules?

A: Yes, this compound serves as a versatile starting material in organic synthesis. For example, it acts as a key component in cyclocondensation reactions with diamines. When reacted with ethylenediamine, this compound yields imidazo[2,1-a]isoquinoline derivatives. [] Alternatively, its reaction with ortho-phenylenediamine produces benzo[b]phenazine derivatives. [] These reactions highlight the utility of this compound in constructing diverse heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.

Q3: Are there any computational studies investigating the properties of this compound?

A: While the provided research papers don't delve deeply into computational studies on this compound itself, they emphasize the use of Density Functional Theory (DFT) calculations to analyze the spectroscopic data and reaction mechanisms involving its derivatives. [] DFT calculations can be further employed to model the electronic structure, reactivity, and spectroscopic properties of this compound. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be performed using computational methods to understand the relationship between the structure of this compound derivatives and their anticonvulsant activity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.